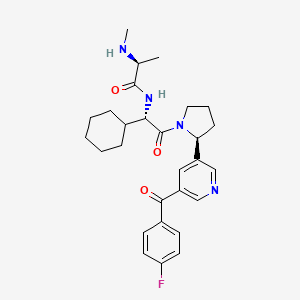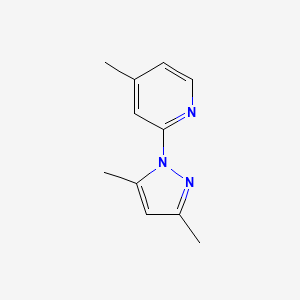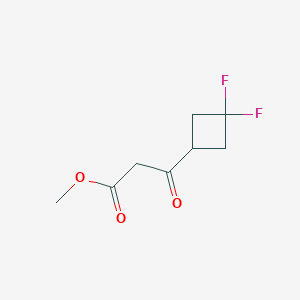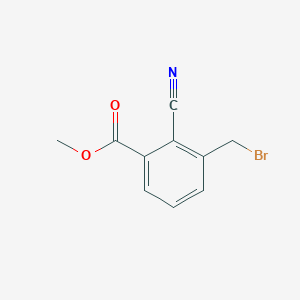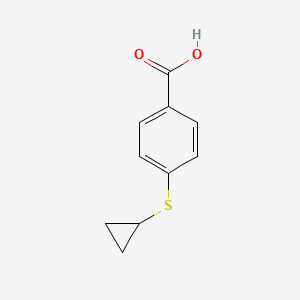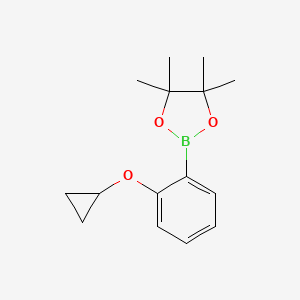
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as Dioxaborolane, is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. It has been used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of polymers and polysaccharides, and as a tool for the study of the mechanism of biological processes. Dioxaborolane is also used as a scavenger for the removal of reactive oxygen species, as a catalyst for the synthesis of polymers and polysaccharides, and for the study of the mechanism of biological processes.
Aplicaciones Científicas De Investigación
Thermoelectric Materials
- Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials indicates significant progress, with systematic research highlighting PEDOT's potential in TE applications due to its weight, size, and flexibility, which may be important for military and niche applications. This suggests that boronic acid esters, similar in structure to components used in PEDOT composites, could potentially find applications in the development of novel TE materials (Yue & Xu, 2012).
Microbial Catabolism of Herbicides
- Aryloxyphenoxy-propionate herbicides (AOPPs) are widely used and often detected as environmental contaminants. Microbial catabolism is considered an effective degradation method for AOPPs. This review highlights microbial resources capable of degrading AOPPs and the involved metabolic pathways and enzymes, suggesting that compounds like 2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be studied for their environmental behavior and degradation (Zhou et al., 2018).
Conducting Polymers for Wound Care
- Conducting polymers (CPs) have been explored for wound care and skin tissue engineering, offering accelerated wound healing and enhanced antibacterial activity. CPs like polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh), including poly(3,4-ethylenedioxythiophene) (PEDOT), have been studied for their potential in promoting wound healing and in skin tissue engineering applications. Given their ability to conduct electricity, compounds with similar functionalities could be explored for similar biomedical applications (Talikowska et al., 2019).
Propiedades
IUPAC Name |
2-(2-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-8-13(12)17-11-9-10-11/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGLJQMSLJQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



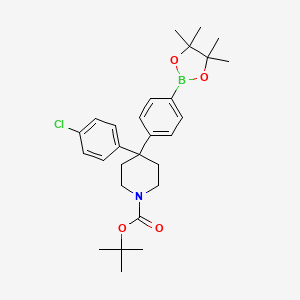
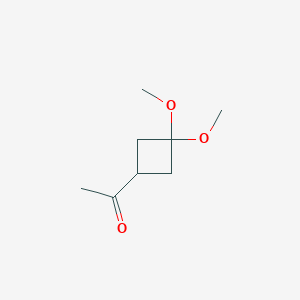
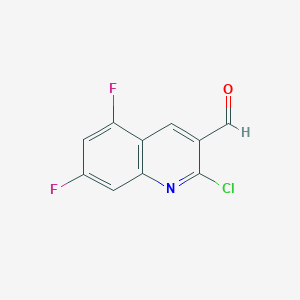
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
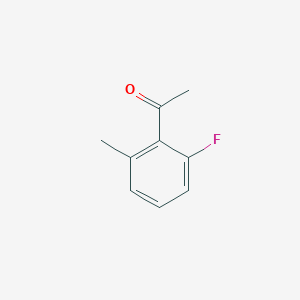
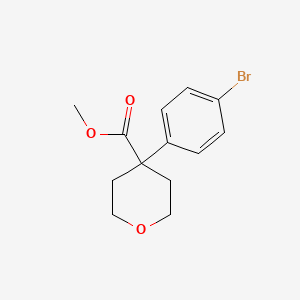
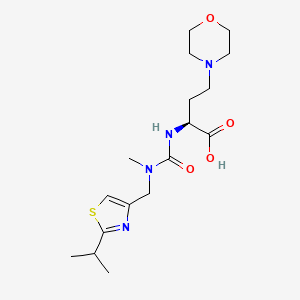
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)
